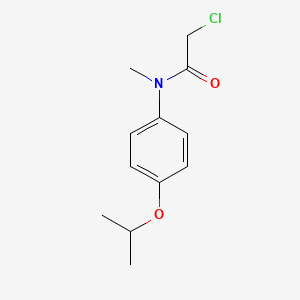
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid, also known as CPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 281.75 g/mol. CPA has been extensively studied for its potential use in treating various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the inhibition of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and redness. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis and asthma. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex nature of inflammatory diseases in humans. Animal models may not fully replicate the human disease, and the effects of this compound may differ in humans.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of novel delivery systems for this compound, such as nanoparticles or liposomes. Additionally, research could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce this compound. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been extensively studied for its potential use in treating various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-9(14)13-10(11(15)16)7-3-5-8(12)6-4-7/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNCAANKWHITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)


![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
